Thiocyanate

CNS-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CNS-

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

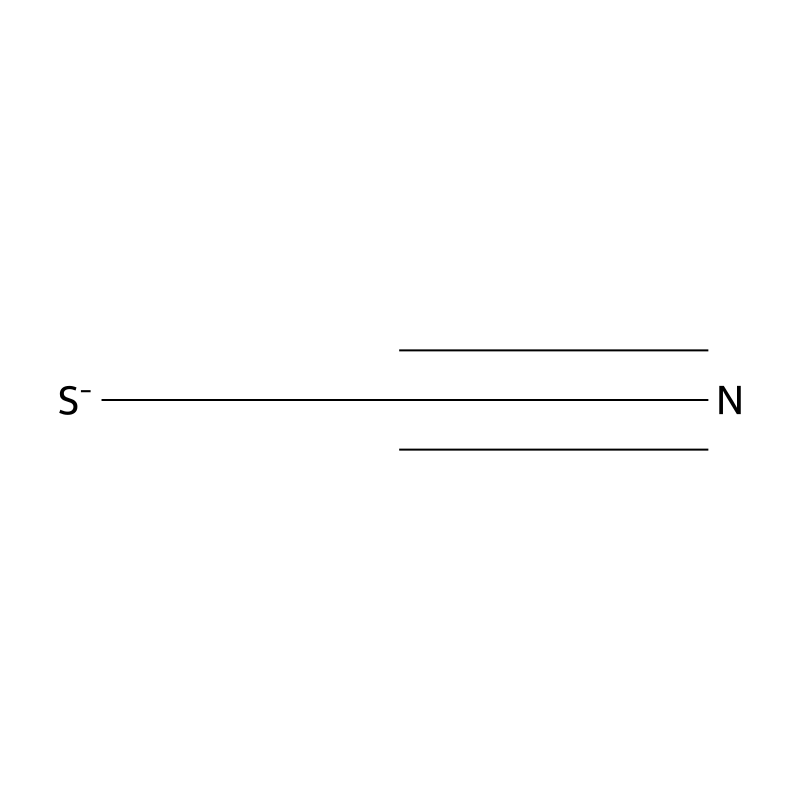

Thiocyanate is a chemical compound characterized by the presence of the thiocyanate anion , which is the conjugate base of thiocyanic acid. It is a pseudohalide due to its similarities in reactivity to halide ions. The thiocyanate ion consists of a sulfur atom bonded to a carbon atom, which is triple-bonded to a nitrogen atom, forming a linear structure: . This unique structure allows thiocyanate to exhibit ambidentate ligand properties, meaning it can coordinate to metal centers through either sulfur or nitrogen, depending on the metal's characteristics and the reaction conditions .

Thiocyanates are commonly found in various salts, including potassium thiocyanate and sodium thiocyanate, which are colorless and soluble in water. Historically, thiocyanate was referred to as rhodanide due to the reddish color of its complexes with iron .

- Hydrolysis: Thiocyanates can be hydrolyzed to form thiocarbamates under specific conditions. This reaction is utilized in the Riemschneider synthesis of thiocarbamates .

- Oxidation: Thiocyanates can be oxidized to form hypothiocyanous acid (HOSCN) when reacted with hydrogen peroxide. This reaction is catalyzed by various peroxidases and is important in biological systems for its antimicrobial properties .

- Isomerization: Thiocyanates can undergo isomerization to form isothiocyanates, particularly under conditions that favor this transformation .

Thiocyanate plays a role in various biological processes:

- Cyanide Metabolism: In the human body, thiocyanate is involved in detoxifying cyanide through enzymatic reactions catalyzed by thiosulfate sulfurtransferase, contributing significantly to cyanide metabolism .

- Antimicrobial Activity: The oxidation of thiocyanate generates hypothiocyanous acid, which exhibits potent antimicrobial properties against a range of pathogens. This activity has implications for immune defense mechanisms .

- Physiological Functions: Thiocyanate hydrolases convert thiocyanate into carbonyl sulfide and cyanate, indicating its involvement in sulfur metabolism within organisms .

Thiocyanates can be synthesized through various methods:

- Reaction with Alkyl Halides: A common method involves the nucleophilic substitution reaction between alkyl halides and alkali thiocyanates in aqueous media. For example, isopropyl thiocyanate can be synthesized from isopropyl bromide and sodium thiocyanate .

- C-S Coupling Reactions: Recent advancements include using triphenylphosphine and diethylazodicarboxylate for converting alcohols and other functional groups into their corresponding thiocyanates .

- Microwave-Assisted Synthesis: Microwave-assisted methods have been developed for rapid synthesis of thiocyanates from various precursors, enhancing efficiency and yield .

- Thiocyanogenation: The reaction of thiocyanogen with electron-rich aromatic compounds allows for the formation of aryl thiocyanates, showcasing another synthetic route .

Thiocyanates have diverse applications across various fields:

- Agriculture: Thiocyanates are used as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi.

- Pharmaceuticals: They serve as intermediates in the synthesis of pharmaceuticals and biologically active compounds.

- Coordination Chemistry: Thiocyanate acts as a ligand in coordination compounds, influencing metal ion behavior and properties in complexation reactions .

Research on thiocyanate interactions highlights its role as a ligand in coordination chemistry:

- Thiocyanate can coordinate through sulfur or nitrogen depending on the metal's characteristics, leading to different complex stability and reactivity profiles.

- Studies have shown that class A metals (hard acids) preferentially form -bonded complexes, while class B metals (soft acids) tend toward -bonded complexes .

Thiocyanate shares similarities with several other compounds that contain sulfur or related functional groups:

| Compound | Structure | Unique Features |

|---|---|---|

| Cyanate | Contains oxygen instead of sulfur; participates in different reactivity patterns. | |

| Isothiocyanate | Exhibits different biological activities; often used in cancer research. | |

| Sulfite | Involved in redox reactions; plays a role in biological systems as an antioxidant. |

Thiocyanate's uniqueness lies in its dual coordination ability (through sulfur or nitrogen), making it versatile in both biological systems and synthetic chemistry compared to these similar compounds .

| Method | Raw Materials | Temperature Range (°C) | Key Process Steps | Product Purity |

|---|---|---|---|---|

| Ammonium thiocyanate from carbon disulfide | Carbon disulfide, Ammonia | 90-100 | Intermediate formation, Thermal decomposition | >95% |

| Sodium thiocyanate from ammonium thiocyanate | Ammonium thiocyanate, Sodium hydroxide, Toluene | 40-100 | Heating reflux, Water removal, Filtration | >99.5% |

| Sodium thiocyanate from coke oven gas | Coke oven gas scrubbing liquor, Hydrogen sulfide, Ammonia, Sodium carbonate | 5-135 | Purification, Evaporation, Conversion | >95% |

| Potassium thiocyanate from ferrocyanide | Potassium ferrocyanide, Sulfur, Potassium carbonate | 650 | High-temperature reaction, Extraction, Crystallization | >90% |

An alternative approach for alkali metal thiocyanate synthesis involves the reaction of soluble cyanides with sulfur in the presence of ammonium or alkali metal sulfides that function as solvents for the sulfur [22]. A key innovation in this method is the use of sulfide in less than equi-molecular amounts relative to the cyanide, which significantly improves process efficiency and reduces waste generation [22]. The reaction is typically conducted at temperatures below 100°C to prevent sulfur from becoming plastic and impeding the reaction progress [22].

Organic Thiocyanate Derivative Synthesis Strategies

Organic thiocyanate derivatives constitute an important class of compounds with applications ranging from pharmaceutical intermediates to agricultural chemicals [2]. The synthesis of these compounds involves the formation of carbon-sulfur bonds through various reaction pathways, each with distinct advantages and limitations [3]. Several strategic approaches have been developed for the efficient preparation of organic thiocyanates with high regioselectivity and yield [2] [5].

The most common and straightforward method for organic thiocyanate synthesis involves the nucleophilic substitution reaction between alkyl halides and alkali thiocyanate salts in aqueous or alcoholic media [3]. This approach is particularly effective for primary alkyl halides, where the thiocyanate ion acts as a nucleophile to displace the halide leaving group [3]. A notable example is the preparation of isopropyl thiocyanate through the reaction of isopropyl bromide with sodium thiocyanate in boiling ethanol [3]. However, this method presents a significant challenge in the form of competing formation of alkylisothiocyanates, especially with substrates that proceed through SN1-type mechanisms, such as benzyl halides [3].

For the synthesis of aryl thiocyanates, the Sandmeyer reaction represents a well-established methodology [3]. This approach involves the reaction of diazonium salts with copper(I) thiocyanate to produce the corresponding aryl thiocyanates [3]. The reaction proceeds through a radical mechanism facilitated by the copper catalyst and typically yields the desired products in moderate to good yields [3]. The general reaction can be represented as: [ArN₂]BF₄ + CuSCN → ArSCN + CuBF₄ + N₂, where Ar represents an aromatic group [3].

Another approach for aryl thiocyanate synthesis is thiocyanogenation, which involves the direct reaction of thiocyanogen with electron-rich aromatic substrates [3]. This method is particularly effective for substrates with strong electron-donating groups that can facilitate electrophilic aromatic substitution [3]. The regioselectivity of this reaction is governed by the electronic properties of the aromatic substrate, with substitution typically occurring at the most electron-rich position [3].

Recent advances in organic thiocyanate synthesis have explored photochemical and electrochemical methodologies that offer improved sustainability and efficiency [5]. Photocatalytic oxidative coupling reactions for carbon-hydrogen thiocyanation have emerged as powerful tools for direct functionalization of unactivated carbon-hydrogen bonds [5]. These reactions typically employ visible light photocatalysts such as fluorescein or Rose Bengal, with ammonium thiocyanate serving as both the thiocyanate source and, in some cases, the amine source [5]. The mechanism involves single-electron transfer processes initiated by the excited photocatalyst, leading to the formation of thiocyanate radicals that can participate in various radical coupling pathways [5].

Electrochemical thiocyanation represents another innovative approach that avoids the use of transition metal catalysts and external oxidizing agents [5]. These methods utilize electrochemical anodic oxidation to generate reactive thiocyanate species that can participate in various coupling reactions [5]. The presence or absence of water can significantly influence the reaction pathway, allowing for controlled selectivity in product formation [5]. For instance, in the presence of water, potassium thiocyanate can be oxidized to thiocyanogen and subsequently transformed into thiocyanate radicals through electrochemical anodic oxidation [5].

Table 2: Organic Thiocyanate Derivative Synthesis Strategies

| Method | Substrate Type | Reaction Conditions | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Alkyl halides | Typically in boiling ethanol | Alkali thiocyanate salts | Simple procedure, widely applicable | Competing isothiocyanate formation |

| Sandmeyer reaction | Diazonium salts | Standard Sandmeyer conditions | Copper(I) thiocyanate | Effective for aryl thiocyanates | Requires diazonium salt preparation |

| Thiocyanogenation | Electron-rich aromatics | Varies with substrate | Thiocyanogen | Good regioselectivity | Limited to electron-rich substrates |

| Photocatalytic thiocyanation | Various C-H bonds | Visible light irradiation | Photocatalyst, Ammonium thiocyanate | Direct C-H functionalization | Requires photocatalyst and light source |

| Electrochemical thiocyanation | Various substrates | Electrochemical anodic oxidation | Potassium thiocyanate | Avoids transition metals and oxidants | Requires electrochemical setup |

The synthesis of organic thiocyanates can also be achieved through the cyanation of organosulfur compounds [3]. Sulfenyl thiosulfates (RSSO₃⁻) react with alkali metal cyanides to produce thiocyanates with the displacement of sulfite [3]. This approach has been successfully applied to the synthesis of allyl thiocyanate through a two-step process: first, the reaction of allyl chloride with sodium thiosulfate to form allyl thiosulfate, followed by reaction with sodium cyanide to yield allyl thiocyanate [3].

Industrial-Scale Production Processes and Optimization

Industrial-scale production of thiocyanates demands efficient processes that balance economic considerations with product quality and environmental impact [6] [9]. The optimization of these processes involves careful control of reaction parameters, innovative equipment design, and strategic management of raw materials and byproducts [4] [8]. Several established industrial methodologies have been developed and refined to meet the growing demand for thiocyanates across various sectors [6] [9].

One of the primary industrial routes for ammonium thiocyanate production utilizes the reaction between carbon disulfide and ammonia [9]. In large-scale operations, this process begins with the controlled reaction of these raw materials to form ammonium dithiocarbamate as an intermediate [9]. The intermediate subsequently undergoes thermal decomposition under carefully monitored conditions to yield ammonium thiocyanate and hydrogen sulfide as a byproduct [9]. Key optimization strategies for this process include precise temperature control during the thermal decomposition stage and effective management of the hydrogen sulfide byproduct, which may be recovered for sulfur production or treated appropriately before release [9].

The industrial conversion of ammonium thiocyanate to sodium thiocyanate represents another significant production process [4]. This method employs a water-carrying organic solvent, with toluene being the preferred choice due to its efficiency in water removal and compatibility with the reaction system [4]. The process optimization focuses on several critical parameters: the molar ratio of reactants (typically 1:1 for ammonium thiocyanate and sodium hydroxide), solvent volume (3-5 mL per gram of raw materials), heating reflux duration (approximately 4 hours), and cooling crystallization conditions [4]. The crude product drying method also significantly impacts the final product quality, with vacuum double-cone drying emerging as the preferred approach for achieving high-purity sodium thiocyanate exceeding 99.5% content [4].

Recovery of thiocyanates from industrial waste streams, particularly from coke oven gas in steel manufacturing, represents both an environmental necessity and an economic opportunity [16] [8]. The traditional approach involves scrubbing coke oven gas with a sulfur slurry to capture thiocyanates, followed by a series of purification steps including treatment with hydrogen sulfide and ammonia, activated charcoal filtration, and conversion to the desired thiocyanate salt [8]. Recent innovations in this area have explored membrane-based separation technologies, particularly reverse osmosis, for the treatment of aqueous effluents with high thiocyanate concentrations [16]. Research has demonstrated that specific reverse osmosis membranes, such as TMSW30, can effectively separate thiocyanates from industrial wastewaters without significant fouling issues [16]. The design of full-scale two-stage reverse osmosis plants for thiocyanate separation has been facilitated by simulation models based on the solution-diffusion model and film theory [16].

The optimization of industrial thiocyanate production extends beyond reaction parameters to encompass broader considerations such as energy efficiency, waste minimization, and process integration [6] [8]. For instance, the direct return of organic filtrate for reuse in subsequent production cycles significantly reduces solvent consumption and waste generation [4]. Similarly, the selection of appropriate drying technologies, such as vacuum double-cone, vacuum rake, or flash evaporation, can substantially impact energy consumption and product quality [4].

Table 3: Industrial-Scale Thiocyanate Production Processes and Optimization Strategies

| Process | Raw Materials | Key Optimization Parameters | Challenges | Solutions |

|---|---|---|---|---|

| Carbon disulfide-ammonia process | Carbon disulfide, Ammonia | Temperature control, Byproduct management | Hydrogen sulfide handling, Reaction exotherm control | Closed system design, Sulfur recovery systems |

| Ammonium to sodium thiocyanate conversion | Ammonium thiocyanate, Sodium hydroxide, Toluene | Solvent selection, Water removal efficiency, Drying method | Water-carrying capacity, Product purity | Toluene as preferred solvent, Vacuum double-cone drying |

| Coke oven gas recovery | Coke oven gas, Sulfur slurry | Purification steps, Conversion efficiency | Impurity removal, Process complexity | Activated charcoal treatment, Membrane separation |

| Reverse osmosis for thiocyanate recovery | Thiocyanate-containing effluents | Membrane selection, System design | Membrane fouling, Concentration polarization | Two-stage RO design, Appropriate pre-treatment |

The industrial production of potassium thiocyanate through the high-temperature reaction of potassium ferrocyanide with sulfur and potassium carbonate presents unique optimization challenges due to the elevated temperature requirement (approximately 650°C) [14] [8]. Process improvements in this area have focused on reactor design to ensure uniform heating, prevent material degradation, and facilitate efficient product recovery through subsequent extraction and crystallization steps [14].

Green Chemistry Approaches in Thiocyanate Manufacturing

The evolution of thiocyanate manufacturing has increasingly embraced green chemistry principles to address environmental concerns, reduce waste generation, and enhance overall sustainability [5] [19]. These approaches focus on developing environmentally benign methodologies that minimize the use of hazardous substances, reduce energy consumption, and improve atom economy [5] [20]. Significant advancements have been made in creating more sustainable thiocyanate production processes across laboratory and industrial scales [19] [21].

Lactic acid-catalyzed multicomponent hydrothiocyanation represents a notable green chemistry approach for the preparation of organic thiocyanates [19]. This method employs lactic acid, a biodegradable compound derived from renewable resources, as both a catalyst and reaction medium for the synthesis of Z-β-thiocyanate alkenyl esters [19]. The process demonstrates exceptional eco-friendliness through several key features: the use of a recyclable biomass catalyst, the implementation of a recyclable reaction medium, and simplified product isolation through extraction or liquid-liquid separation [19]. In large-scale applications, this methodology allows for the exclusive generation of Z-β-thiocyanate alkenyl esters with high purity, achievable through straightforward liquid-liquid separation without the need for complex purification procedures [19].

Photocatalytic thiocyanation methodologies have emerged as powerful green alternatives to traditional metal-catalyzed processes [5]. These light-driven approaches utilize organic photocatalysts such as eosin Y or Rose Bengal instead of transition metal catalysts, significantly reducing the environmental impact associated with metal waste [5]. Operating under mild conditions with visible light and atmospheric oxygen at room temperature, these methods avoid the use of toxic reagents and harsh reaction conditions [5]. For instance, the eosin Y-catalyzed sequential radical cyclization and aromatization of 2-isocyanobiphenyls with ammonium thiocyanate produces 6-thiocyanatophenanthridines through a simple, rapid, and metal-free mechanism [5]. This approach leverages inexpensive, efficient, and sustainable natural resources, making it particularly attractive from a green chemistry perspective [5].

Electro-oxidation technologies for thiocyanate treatment represent another significant advancement in green chemistry approaches [20]. These processes can be applied within the battery limits of mining and metallurgical operations to facilitate process water recycling or for environmental discharge purposes [20]. A distinctive feature of electro-oxidation is its ability to recover cyanide while removing thiocyanate, enabling value recovery from waste streams [20]. In process water recycling applications, thiocyanate-laden water passes through electrocells composed of anodes and cathodes, where an electric current facilitates the partial oxidation of thiocyanate to sulfate and cyanide at the anode, with hydrogen evolution occurring at the cathode [20]. This approach requires only electricity as a consumable, and when powered by renewable or hydroelectric sources, the cost of thiocyanate removal can be partially or wholly offset by the value of recovered cyanide [20].

Biological thiocyanate degradation systems represent perhaps the most environmentally benign approach to thiocyanate management [21]. Recent research has developed a two-stage coupled system that combines anammox in the first reactor with thiocyanate-driven autotrophic denitrification in the second reactor, achieving simultaneous removal of thiocyanate and nitrogen [21]. This biological approach achieves total nitrogen removal efficiency of approximately 92.42% with nearly 100% thiocyanate elimination [21]. Microbiological analysis has identified Thiobacillus as the primary organism responsible for thiocyanate degradation, with the process following either the cyanate pathway or a combination of cyanate and carbonyl sulfide pathways [21]. The system represents an attractive low-carbon nitrogen removal technology with minimal greenhouse gas emissions [21].

Water-controlled thiocyanation through electrochemical oxidation offers another green chemistry approach for organic thiocyanate synthesis [5]. This methodology circumvents the use of transition metals and external oxidizing agents, providing an environmentally friendly alternative to traditional synthetic routes [5]. The approach demonstrates excellent functional group tolerance and scalability, making it suitable for pharmaceutical applications [5]. The reaction mechanism can be controlled by the presence or absence of water, allowing for selective product formation through different pathways [5].

Table 4: Green Chemistry Approaches in Thiocyanate Manufacturing

| Approach | Key Green Chemistry Principles | Raw Materials | Advantages | Scale of Application |

|---|---|---|---|---|

| Lactic acid-catalyzed hydrothiocyanation | Renewable catalysts, Recyclable medium, Waste minimization | Lactic acid, Thiocyanate source | Simple isolation, High purity products | Subgram to large scale |

| Photocatalytic thiocyanation | Energy efficiency, Reduced toxicity, Atom economy | Organic photocatalysts, Thiocyanate salts | Metal-free, Mild conditions | Laboratory scale |

| Electro-oxidation | Resource recovery, Reduced waste, Energy efficiency | Thiocyanate-containing effluents, Electricity | Cyanide recovery, Process water recycling | Industrial scale |

| Biological degradation | Renewable resources, Reduced toxicity, Waste prevention | Microbial cultures, Thiocyanate waste | Low carbon footprint, High efficiency | Laboratory to pilot scale |

| Water-controlled electrochemical thiocyanation | Atom economy, Safer chemistry, Waste prevention | Substrates, Potassium thiocyanate | Avoids transition metals and oxidants | Laboratory to industrial scale |

Physical Description

XLogP3

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

302-04-5

3535-84-0

Wikipedia

Thiocyanate ion